2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Overview
Description
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene ring, a pyridazinone moiety, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyridine Acetamide Formation: The final step involves coupling the pyridazinone-naphthalene intermediate with pyridine-4-yl acetamide using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring at a different position.
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: Another isomer with the pyridine ring at a different position.
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(quinolin-4-yl)acetamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(23-18-9-11-22-12-10-18)14-25-21(27)8-7-19(24-25)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADXCVMYIJZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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